Cas no 2184-54-5 (5-deoxy-5-(6-methyl-2,4,7-trioxo-1,3,4,7-tetrahydropteridin-8(2H)-yl)-D-ribitol)

2184-54-5 structure
Nom du produit:5-deoxy-5-(6-methyl-2,4,7-trioxo-1,3,4,7-tetrahydropteridin-8(2H)-yl)-D-ribitol
5-deoxy-5-(6-methyl-2,4,7-trioxo-1,3,4,7-tetrahydropteridin-8(2H)-yl)-D-ribitol Propriétés chimiques et physiques
Nom et identifiant
-
- 5-deoxy-5-(6-methyl-2,4,7-trioxo-1,3,4,7-tetrahydropteridin-8(2H)-yl)-D-ribitol
- RL-6-Me-7-OH
- DTXSID701289963
- 6-methyl-7-oxo-8-(1-D-ribityl)lumazine (2-oxo tautomer)
- CHEBI:60900
- CHEBI:73090
- C05995
- 6-methyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1H-pteridine-2,4,7-trione
- 1VY
- 7-Hydroxy-6-methyl-8-(1-D-ribityl)lumazine
- 6-Methyl-7-hydroxy-8-ribityllumazine
- 7-hydroxy-6-methyl-8-D-ribityllumazine
- SCHEMBL11754109
- QCYVUUAIJUUUPI-BBVRLYRLSA-N
- 4l4v
- 1-deoxy-1-(6-methyl-2,4,7-trioxo-1,3,4,7-tetrahydropteridin-8(2H)-yl)-D-ribitol
- 1-deoxy-1-(7-hydroxy-6-methyl-2,4-dioxo-3,4-dihydropteridin-8(2H)-yl)-D-ribitol
- Photolumazine C
- 1-deoxy-1-(3,4-dihydro-7-hydroxy-6-methyl-2,4-dioxo-8(2H)-pteridinyl)-D-Ribitol
- Epitope ID:178095
- CHEBI:27581
- Q27103208
- 6-methyl-7-oxo-8-(1-D-ribityl)lumazine (2-hydroxy tautomer)
- Masuda's compound V
- 1-deoxy-1-(2-hydroxy-6-methyl-4,7-dioxo-1,7-dihydropteridin-8(4H)-yl)-D-ribitol
- CS-0907073
- 6-Methyl-7-oxo-8-ribityllumazine
- SCHEMBL15603800
- 7-Hydroxy-6-methyl-8-ribityllumazine
- HY-157194
- 7-Hydroxy-6-methyl-8-ribityl lumazine
- D-Ribitol, 1-deoxy-1-(3,4-dihydro-7-hydroxy-6-methyl-2,4-dioxo-8(2H)-pteridinyl)-
- 2184-54-5
- 6-Methyl-7-hydroxyribolumazine
- 6-methyl-8-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]-1H-pteridine-2,4,7-trione
-
- Piscine à noyau: InChI=1S/C12H16N4O7/c1-4-11(22)16(2-5(18)8(20)6(19)3-17)9-7(13-4)10(21)15-12(23)14-9/h5-6,8,17-20,22H,2-3H2,1H3,(H,15,21,23)/t5-,6+,8-/m0/s1
- La clé Inchi: COXMGTTXHPRZBO-BBVRLYRLSA-N
- Sourire: CC1=C(O)N(C2=NC(NC(C2=N1)=O)=O)C[C@H](O)[C@H](O)[C@H](O)CO
Propriétés calculées
- Qualité précise: 328.102
- Masse isotopique unique: 328.102
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 6
- Nombre de récepteurs de liaison hydrogène: 11
- Comptage des atomes lourds: 23
- Nombre de liaisons rotatives: 5
- Complexité: 615
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 3
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -4.1
- Surface topologique des pôles: 172Ų
Propriétés expérimentales
- Dense: 1.88
- Indice de réfraction: 1.761
5-deoxy-5-(6-methyl-2,4,7-trioxo-1,3,4,7-tetrahydropteridin-8(2H)-yl)-D-ribitol PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-157194-1mg |
RL-6-Me-7-OH |
2184-54-5 | 96.56% | 1mg |
¥1350 | 2024-07-20 | |
MedChemExpress | HY-157194-10mg |
RL-6-Me-7-OH |
2184-54-5 | 96.56% | 10mg |
¥5250 | 2024-07-20 | |
MedChemExpress | HY-157194-5mg |
RL-6-Me-7-OH |
2184-54-5 | 96.56% | 5mg |
¥3300 | 2024-07-20 | |
MedChemExpress | HY-157194-25mg |
RL-6-Me-7-OH |
2184-54-5 | 96.56% | 25mg |
¥9980 | 2024-07-20 |
5-deoxy-5-(6-methyl-2,4,7-trioxo-1,3,4,7-tetrahydropteridin-8(2H)-yl)-D-ribitol Littérature connexe
-
Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
2184-54-5 (5-deoxy-5-(6-methyl-2,4,7-trioxo-1,3,4,7-tetrahydropteridin-8(2H)-yl)-D-ribitol) Produits connexes
- 1018135-77-7(Methyl 4-amino-2-methylquinoline-6-carboxylate)
- 1261601-35-7(3,5-Bis(2-(trifluoromethyl)phenyl)-4-chloropyridine)
- 1228230-79-2(Benzoxazole, 2-(3-azetidinyl)-)
- 2171574-42-6(1-(5-amino-4-methylpentanoyl)azetidine-2-carboxamide)
- 2248366-67-6(5-[(4-Bromopyrazol-1-yl)methyl]-3-(difluoromethyl)-1,2-oxazole)
- 2770530-00-0((9H-fluoren-9-yl)methyl N-{[3,4-dimethoxy-5-(prop-2-en-1-yl)phenyl]methyl}carbamate)
- 223655-16-1(Di-tert-butylphosphinoferrocene)
- 2008795-52-4(6,7-dihydro-5H-spirothieno3,2-cpyridine-4,3'-1lambda6thiolane-1',1'-dione)
- 24723-50-0(L-Glutamic Acid γ-(4-Methoxy-β-naphthylamide))
- 2228309-31-5(1-(2-chloro-6-methoxyphenyl)-4,4-difluorocyclohexan-1-amine)
Fournisseurs recommandés
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Amadis Chemical Company Limited
Membre gold
Fournisseur de Chine
Réactif

Shanghai Joy Biotech Ltd
Membre gold
Fournisseur de Chine
Lot

Jinan Hanyu Chemical Co.,Ltd.
Membre gold
Fournisseur de Chine
Lot

Hubei Henglvyuan Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot